4-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Overview
Description
4-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound is characterized by the presence of a bromine atom, an ethanesulfonyl group, and a tetrahydroquinoline moiety, making it a unique and versatile molecule for various applications.
Preparation Methods
The synthesis of 4-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves multiple stepsThe reaction conditions typically involve the use of brominating agents, sulfonyl chlorides, and catalysts to facilitate the formation of the desired product .
Industrial production methods may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. These methods often require optimization of reaction parameters such as temperature, pressure, and reaction time to achieve efficient production.
Chemical Reactions Analysis
4-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Oxidation and Reduction: The sulfonamide group can undergo oxidation or reduction reactions, altering the compound’s properties and reactivity.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex biaryl structures
Common reagents used in these reactions include palladium catalysts, boron reagents, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
4-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and inflammatory conditions.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes such as dihydropteroate synthetase, which is crucial for bacterial folate synthesis . This inhibition disrupts bacterial growth and replication, making the compound effective as an antibacterial agent. Additionally, the compound’s structure allows it to interact with other biological pathways, potentially leading to anti-inflammatory and other therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 4-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide include other sulfonamides and brominated organic molecules. Some examples are:
Sulfamethazine: A commonly used sulfonamide with antibacterial properties.
Sulfadiazine: Another sulfonamide used in combination with pyrimethamine to treat toxoplasmosis.
4-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide: A structurally similar compound with slight variations in the position of the substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-bromo-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O4S2/c1-2-25(21,22)20-11-3-4-13-12-15(7-10-17(13)20)19-26(23,24)16-8-5-14(18)6-9-16/h5-10,12,19H,2-4,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDNABODFOJPPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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